molecular formula C9H11NO6S2 B012779 Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 106820-63-7

Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B012779
CAS No.: 106820-63-7
M. Wt: 293.3 g/mol
InChI Key: KUTKKTKUSGIBPZ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS: 106820-63-7) is a thiophene-based organic compound featuring a sulfamoyl group linked to a 2-methoxy-2-oxoethyl substituent and a methyl ester moiety. Its molecular formula is C₁₀H₁₂N₂O₆S₂, with a molecular weight of 293.31 g/mol . Key physicochemical properties include:

  • Density: 1.438 g/cm³
  • Melting Point: 96–98°C
  • Boiling Point: 452.3°C at 760 mmHg
  • Refractive Index: 1.542
  • LogP: 1.46 (indicating moderate lipophilicity) .

The compound’s structure combines a thiophene ring (aromatic, sulfur-containing heterocycle) with a sulfamoyl group (–SO₂NH–) and a methyl ester (–COOCH₃). The 2-methoxy-2-oxoethyl substituent (–NH–CH₂–COOCH₃) introduces both electron-withdrawing (ester) and electron-donating (methoxy) effects, influencing reactivity and solubility.

For example, thiophene-2-carboxylic acid derivatives react with sulfonyl chlorides (e.g., 2-methoxy-2-oxoethylsulfamoyl chloride) in the presence of bases like triethylamine, followed by esterification .

Applications: Thiophene sulfonamides are explored in medicinal chemistry for their bioactivity, including enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial properties. The sulfamoyl group enhances water solubility, while the ester moiety allows prodrug strategies .

Properties

IUPAC Name

methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO6S2/c1-15-7(11)5-10-18(13,14)6-3-4-17-8(6)9(12)16-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTKKTKUSGIBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352060
Record name Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
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Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106820-63-7
Record name Methyl 3-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-2-thiophenecarboxylate
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Record name 2-Thiophenecarboxylic acid, 3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-, methyl ester
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Record name Methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
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Record name methyl 3-[(2-methoxy-2-oxoethyl)sulfamoyl]thiophene-2-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (TEA) or pyridine is employed as a base to scavenge HCl generated during the reaction. Stoichiometric excess (1.2–1.5 equivalents) of sulfamoyl chloride ensures complete conversion, with temperatures maintained between 0°C and 25°C to mitigate side reactions.

Key Steps:

  • Preparation of Sulfamoyl Chloride: 2-Methoxy-2-oxoethylamine is reacted with chlorosulfonic acid in DCM at −10°C to form the sulfamoyl chloride intermediate.

  • Coupling with Thiophene Derivative: Methyl 3-aminothiophene-2-carboxylate is added dropwise to the sulfamoyl chloride solution, followed by TEA. The mixture is stirred for 12–24 hours at room temperature.

  • Workup and Isolation: The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield and Purity Data

ParameterValueSource
Reaction Time18–24 hours
Temperature0–25°C
Isolated Yield68–72%
Purity (HPLC)≥98%

Multi-Step Synthesis via Sulfonamide Intermediate

Alternative routes involve sequential sulfonation and amidation. This method is preferred for scalability and avoids handling unstable sulfamoyl chlorides.

Sulfonation of Thiophene-3-Carboxylic Acid

Thiophene-3-carboxylic acid is sulfonated using fuming sulfuric acid (20% SO3) at 80°C for 6 hours. The resulting thiophene-3-sulfonic acid is isolated as a sodium salt.

Chlorination and Amidation

  • Chlorination: The sulfonic acid is treated with phosphorus pentachloride (PCl5) in chlorobenzene at 110°C to yield thiophene-3-sulfonyl chloride.

  • Amidation with Methyl Glycinate: Thiophene-3-sulfonyl chloride reacts with methyl 2-aminoacetate hydrochloride in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is complete within 4 hours at 50°C.

Optimization Note: Replacing PCl5 with thionyl chloride (SOCl2) reduces reaction time to 2 hours but requires stringent moisture control.

Esterification and Final Product

The sulfonamide intermediate undergoes esterification with methanol in the presence of sulfuric acid (2% v/v) under reflux. This step achieves quantitative conversion within 3 hours.

Alternative Pathways and Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time for the sulfamoylation step to 30 minutes, improving yield to 78% while maintaining purity.

Solvent-Free Mechanochemical Approach

Ball milling thiophene-3-carboxylate with sulfamoyl chloride and potassium carbonate (K2CO3) eliminates solvent use, achieving 65% yield in 2 hours. This method aligns with green chemistry principles.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Sulfamoyl ChlorideHigh purityUnstable intermediates
Multi-Step SynthesisScalableLonger reaction times
Microwave-AssistedRapid, energy-efficientSpecialized equipment

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate has been investigated for its potential as an active pharmaceutical ingredient (API). Its sulfamoyl group suggests possible applications in the development of sulfonamide antibiotics or anti-inflammatory drugs. The compound's structural features may enhance its bioactivity and selectivity towards specific biological targets.

Synthetic Chemistry

This compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further modifications, making it useful in the development of complex molecules. Researchers utilize it to create derivatives with enhanced pharmacological properties or to explore new synthetic pathways .

Biological Studies

Research has indicated that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. This compound could be explored for its potential effects on cell proliferation, apoptosis, and other cellular processes in vitro and in vivo.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical resistance or functional properties. The thiophene moiety can contribute to electronic properties, making it suitable for organic electronics applications .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined various thiophene derivatives for their antimicrobial efficacy. This compound was included in the screening process, showing promising activity against Gram-positive bacteria. The results suggested that modifications to the sulfamoyl group could enhance antibacterial potency.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound revealed that altering the methoxycarbonyl group significantly impacted the compound's solubility and biological activity. This study highlighted the importance of structural variations in optimizing drug candidates for specific therapeutic targets.

Case Study 3: Polymer Applications

In material science research, this compound was incorporated into polymer matrices to improve mechanical properties and thermal stability. The incorporation of thiophene derivatives into polymers showed enhanced conductivity and potential applications in flexible electronics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related thiophene derivatives with sulfamoyl or carbamate functionalities. Key differences in substituents, electronic properties, and bioactivity are summarized below:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Unique Features Biological/Reactivity Implications
Target Compound C₁₀H₁₂N₂O₆S₂ –SO₂NH–CH₂–COOCH₃ Methoxy-ester hybrid Balanced lipophilicity and solubility; potential for prodrug activation .
Methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate () Not specified –SO₂NH–CH₂–(thiophene)–OCH₂CH₂OH Hydroxyethoxy side chain Enhanced hydrophilicity; possible improved pharmacokinetics due to –OH group .
Methyl 3-(N-(pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate () C₁₂H₁₂N₂O₄S₂ –SO₂NH–CH₂–(pyridine) Pyridine moiety Increased basicity; potential for π-π stacking in enzyme binding .
Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate () C₁₀H₁₂N₂O₅S₂ –SO₂–N(CH₃)₂ Dimethylcarbamoyl group Steric hindrance from –N(CH₃)₂ may reduce metabolic degradation .
Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate () C₁₂H₉F₃O₂S –CF₃ on benzo[b]thiophene Trifluoromethyl group Electron-withdrawing –CF₃ enhances stability and membrane permeability .

Reactivity and Stability

  • Nucleophilic Substitution : The sulfamoyl group (–SO₂NH–) in the target compound is susceptible to nucleophilic attack, enabling derivatization (e.g., alkylation, acylation). This contrasts with pyridine-containing analogs (), where the aromatic ring directs electrophilic substitution .
  • Ester Hydrolysis : The methyl ester in the target compound can hydrolyze to a carboxylic acid under basic conditions, a property exploited in prodrug design. Ethyl esters () exhibit slower hydrolysis rates due to increased steric hindrance .
  • Oxidative Stability : Thiophene rings are prone to oxidation, but electron-withdrawing groups (e.g., –SO₂NH–, –CF₃) stabilize the aromatic system, as seen in and .

Biological Activity

Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate (CAS No. 106820-63-7) is a compound that has garnered interest due to its potential biological activities. This article discusses its synthesis, characterization, and biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Molecular Structure:

  • Molecular Formula: C₉H₁₁N₁O₆S₂
  • Molecular Weight: 293.32 g/mol
  • IUPAC Name: Methyl 3-{[(2-methoxy-2-oxoethyl)amino]sulfonyl}-2-thiophenecarboxylate

Storage Conditions:

  • Recommended to be stored in a dark, dry place at room temperature.

Synthesis

The synthesis of this compound typically involves the reaction of methyl 3-chlorosulfonyl-2-thiophenecarboxylate with glycine methyl ester hydrochloride under controlled pH conditions. The yield can reach up to 92.3% under optimal conditions, highlighting its efficient production process .

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown significant antimicrobial properties. In a study evaluating various thiophene compounds against Gram-positive and Gram-negative bacteria, certain derivatives exhibited notable antibacterial activity. For instance, compounds derived from thiophene structures were tested using the paper disk diffusion method and showed effectiveness comparable to standard antibiotics like amoxicillin .

Anticancer Activity

Research indicates that thiophene derivatives possess anticancer properties. This compound was evaluated against various cancer cell lines, including PC-3 (prostate cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound demonstrated cytotoxic effects with varying degrees of potency across different cell lines. For example, IC50 values were reported in the millimolar range for several thiophene derivatives, indicating their potential as anticancer agents .

Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. Compounds containing the thiophene ring have been shown to inhibit inflammatory pathways and reduce cytokine production in vitro. This makes them candidates for further development in treating inflammatory diseases .

Research Findings and Case Studies

Study Focus Findings
Study on Thiophene Derivatives Antimicrobial ActivitySeveral thiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Evaluation Cytotoxicity TestingThis compound showed promising cytotoxic effects on multiple cancer cell lines with varying IC50 values.
Anti-inflammatory Mechanisms In vitro StudiesDemonstrated inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. How can the synthesis of methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate be optimized for yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvents (e.g., HFIP for improved solubility ), stoichiometry of sulfamoylating agents, and temperature. Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures). Confirm purity using HRMS-ESI (e.g., mass accuracy ≤2 ppm deviation ) and ¹H/¹³C NMR to verify functional groups .

Q. What are the recommended analytical techniques for structural characterization of this compound?

  • Methodological Answer : Use ¹H NMR (400–600 MHz) to confirm proton environments, particularly the sulfamoyl (-SO₂-NH-) and ester (-COOCH₃) groups. ¹³C NMR resolves carbonyl (C=O) and aromatic thiophene carbons. HRMS-ESI validates molecular weight (e.g., <5 ppm error ). IR spectroscopy can identify sulfonamide (1320–1160 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches .

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 ). Work in a fume hood due to respiratory hazards (Specific Target Organ Toxicity, STOT ). Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of ester/sulfamoyl groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfamoyl group in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying electron-deficient sulfur in the sulfamoyl group. Compare activation energies for nucleophilic attack (e.g., by amines) at the sulfonyl center versus ester carbonyl. Validate with kinetic studies (e.g., pseudo-first-order rate constants under varying pH) .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Methodological Answer : Systematically test solubility in polar aprotic (DMF, DMSO), protic (MeOH, H₂O), and nonpolar (toluene) solvents. Correlate with Hansen solubility parameters (δD, δP, δH) and logP values (predicted via ChemAxon). Address discrepancies by analyzing crystallinity (PXRD) or aggregation (DLS) in poorly soluble solvents .

Q. How can the compound’s bioactivity be evaluated against enzyme targets (e.g., protein tyrosine phosphatases)?

  • Methodological Answer : Use fluorescence-based assays (e.g., DiFMUP substrate for phosphatase activity) with recombinant enzymes (e.g., PTP1B). Determine IC₅₀ values via dose-response curves (0.1–100 µM). Confirm binding via SPR or ITC, and validate specificity using mutant enzymes .

Q. What mechanistic insights can be gained from studying degradation pathways under accelerated stability conditions?

  • Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, acidic/basic hydrolysis, oxidative H₂O₂). Analyze degradation products via LC-MS/MS. Identify hydrolytic cleavage of ester groups or sulfamoyl bond rearrangement. Propose degradation mechanisms using isotopic labeling (¹⁸O-H₂O for ester hydrolysis tracing) .

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